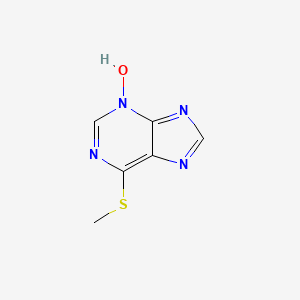
3-Hydroxy-6-methylsulfanylpurine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6-methylsulfanylpurine is a heterocyclic compound that belongs to the purine family. Purines are vital components in biochemistry, playing crucial roles in the structure of DNA and RNA. This compound is characterized by the presence of a hydroxyl group at the third position and a methylsulfanyl group at the sixth position on the purine ring. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methylsulfanylpurine typically involves multi-step organic reactions. One common method includes the alkylation of 6-mercaptopurine with methyl iodide, followed by oxidation to introduce the hydroxyl group at the third position. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common to achieve high-quality products.
化学反应分析
Types of Reactions: 3-Hydroxy-6-methylsulfanylpurine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more reduced purine derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methylsulfanyl group.
Major Products: The major products formed from these reactions include various purine derivatives with altered functional groups, which can have different biological activities and properties.
科学研究应用
3-Hydroxy-6-methylsulfanylpurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism by which 3-Hydroxy-6-methylsulfanylpurine exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.
相似化合物的比较
6-Mercaptopurine: Lacks the hydroxyl group but has a similar sulfur-containing structure.
3-Hydroxy-2-methylsulfanylpurine: Similar structure but with different positioning of the methylsulfanyl group.
6-Thioguanine: Another sulfur-containing purine derivative with therapeutic applications.
Uniqueness: 3-Hydroxy-6-methylsulfanylpurine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methylsulfanyl groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
2846-86-8 |
|---|---|
分子式 |
C6H6N4OS |
分子量 |
182.21 g/mol |
IUPAC 名称 |
3-hydroxy-6-methylsulfanylpurine |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-4-5(8-2-7-4)10(11)3-9-6/h2-3,11H,1H3 |
InChI 键 |
JDHFMEZBNLOPNZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C2C(=NC=N2)N(C=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


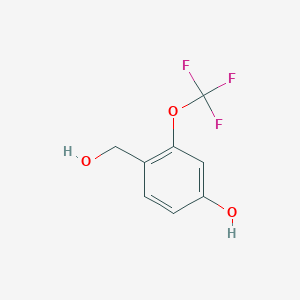
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
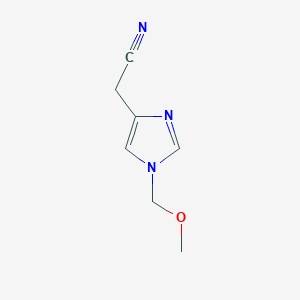

![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)
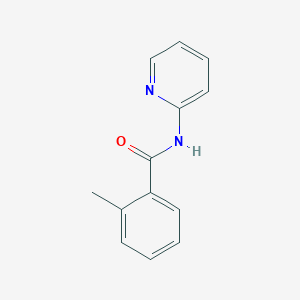
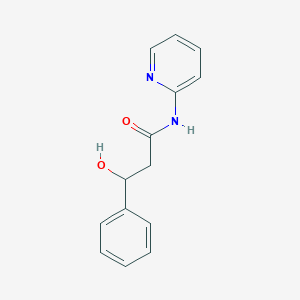

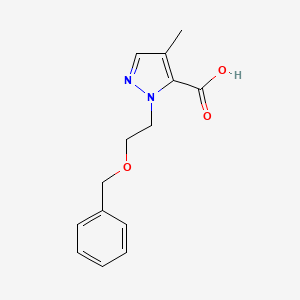
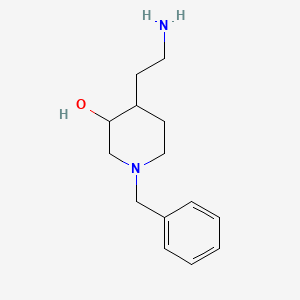
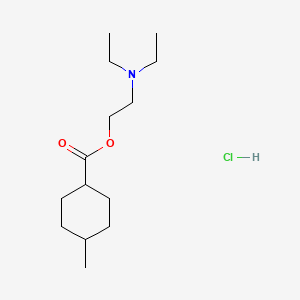
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
